molecular formula C5H7ClN2O B1285637 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole CAS No. 3914-45-2

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole

Cat. No. B1285637
CAS RN: 3914-45-2
M. Wt: 146.57 g/mol
InChI Key: IBQLBYSHFYJCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole (CMEOD) is an organochlorine compound that has recently become an important research tool in the fields of medicinal chemistry, biochemistry, and drug design. CMEOD has a wide range of applications, from drug development to biochemistry research. It has been used in a variety of experiments, from in vitro studies to in vivo studies. CMEOD has been observed to have a wide range of biochemical and physiological effects, and is currently being investigated for its potential in various therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds due to its versatile reactivity. Researchers have developed methodologies for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, showcasing the utility of chloromethyl oxadiazoles in constructing biologically relevant molecules under mild reaction conditions (Ž. Jakopin, 2018). This demonstrates the chemical's role in medicinal chemistry as a building block for further synthesis.

Heterocyclic Compound Development

The chloromethyl group in oxadiazoles facilitates nucleophilic substitution reactions, leading to the creation of insecticidal and fungicidal agents. This is exemplified by the conversion of 3-hydroxymethyl derivatives to 3-chloromethyl derivatives, which are then used as starting materials for the synthesis of O,O-dialkyl-S-[(5-subst.-1,3,4-oxidiazol-2(3H)-one-3-yl)-methyl]-thiophosphates and dithiophosphates, showcasing the compound's significance in the development of agricultural chemicals (K. Rufenacht, 1972).

Polymer Synthesis

2,5-Bis(chloromethyl-1,3,4-oxadiazole) has been identified as a precursor in the synthesis of poly(1,3,4-oxadiazole-2,5-diyl-1,2-vinylene) polymers. The dehydrohalogenation of this compound under base conditions suggests an anionic mechanism of polymerization, leading to high molecular weight polymers with potential applications in material science. This indicates the role of chloromethyl oxadiazoles in the development of advanced polymeric materials (Ruifeng Zhang et al., 2003).

Biological Activity Exploration

The chloromethyl oxadiazole framework has been instrumental in the synthesis of compounds with notable biological activities. For instance, derivatives of 2-chloromethyl-5H/methyl benzimidazoles have been synthesized and evaluated for their fungicidal activities, indicating the potential of chloromethyl oxadiazoles in contributing to the development of new fungicides with enhanced efficacy (L. Mishra et al., 1993). This underscores the compound's relevance in addressing agricultural challenges through chemical innovation.

properties

IUPAC Name

2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQLBYSHFYJCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585403
Record name 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3914-45-2
Record name 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.